![molecular formula C12H19N3O B1398322 N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine CAS No. 1219967-63-1](/img/structure/B1398322.png)
N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine
Overview
Description
Scientific Research Applications
1. Application in Cognitive Disorders
A study highlighted the design and discovery of a compound similar to N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine, named PF-04447943, which is a selective PDE9A inhibitor. This compound was developed using parallel synthetic chemistry and structure-based drug design, advancing into clinical trials. It was found to elevate central cGMP levels in the brain and CSF of rodents, showing procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. The clinical trials confirmed it to be well tolerated in humans, suggesting its potential application in treating cognitive disorders linked with cGMP signaling impairment or cognition-related diseases (Verhoest et al., 2012).
2. Role in Structural Chemistry
Another study focused on macrocyclic ligands similar in structure to N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine. The compounds were characterized by elemental analysis, IR spectroscopy, and X-ray crystallography, revealing the presence of strong N–H⋯O intramolecular hydrogen bonds in their structures, suggesting their importance in structural chemistry and the potential for further applications in material science or molecular engineering (Cindrić et al., 2005).
3. Involvement in Synthesis and Catalysis
A different study involved the synthesis of pyrazolylmethylpyridines, which bear structural similarities to N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-pyridinediamine. These compounds form stable complexes with PdCl2, which could suggest their potential use in catalysis and synthesis. The specific roles and mechanisms in catalytic processes or organic synthesis remain an area for further research and exploration (House et al., 1986).
properties
IUPAC Name |
2-N-methyl-2-N-(oxan-4-ylmethyl)pyridine-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-15(9-10-4-6-16-7-5-10)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVEJSHMYLJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001162665 | |
Record name | N2-Methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219967-63-1 | |
Record name | N2-Methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-2,5-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-Methyl-N2-[(tetrahydro-2H-pyran-4-yl)methyl]-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001162665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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